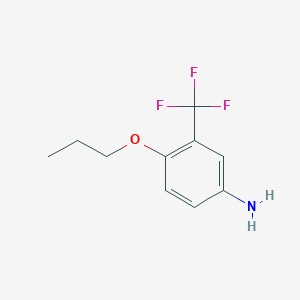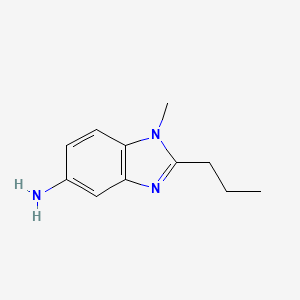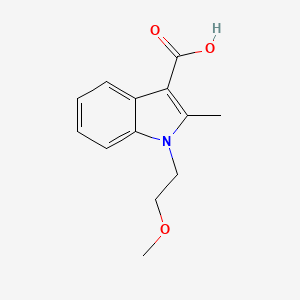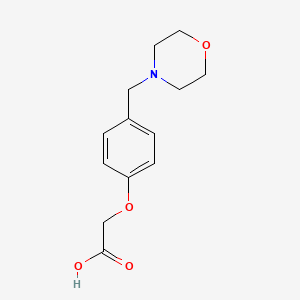
4-Propoxy-3-trifluoromethyl-phenylamine
Descripción general
Descripción
4-Propoxy-3-trifluoromethyl-phenylamine is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of a propoxy group and a trifluoromethyl group attached to a phenylamine core
Aplicaciones Científicas De Investigación
4-Propoxy-3-trifluoromethyl-phenylamine is utilized in several research domains:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Compounds similar to it have been used in suzuki–miyaura coupling reactions , a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst. This suggests that 4-Propoxy-3-trifluoromethyl-phenylamine might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxy-3-trifluoromethyl-phenylamine typically involves the reaction of 4-nitro-3-trifluoromethylphenol with propyl bromide in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
4-Propoxy-3-trifluoromethyl-phenylamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: The nitro precursor can be reduced to form the amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: The primary amine.
Substitution: Various substituted phenylamine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-3-trifluoromethyl-phenylamine
- 4-Ethoxy-3-trifluoromethyl-phenylamine
- 4-Butoxy-3-trifluoromethyl-phenylamine
Uniqueness
4-Propoxy-3-trifluoromethyl-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The propoxy group provides a balance between hydrophobicity and hydrophilicity, while the trifluoromethyl group enhances metabolic stability and bioavailability.
Propiedades
IUPAC Name |
4-propoxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-5-15-9-4-3-7(14)6-8(9)10(11,12)13/h3-4,6H,2,5,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOYJPPBLILARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine](/img/structure/B3163294.png)








![({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163356.png)

![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde](/img/structure/B3163364.png)
![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)
![3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163371.png)
